2,2'-[(2-Undecyloxazol-4(5H)-ylidene)bis(methyleneoxy)]bisethanol
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Overview
Description
2,2’-[(2-Undecyloxazol-4(5H)-ylidene)bis(methyleneoxy)]bisethanol is a chemical compound with the molecular formula C20H39NO5 and a molecular weight of 373.52736 g/mol. It is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2,2’-[(2-Undecyloxazol-4(5H)-ylidene)bis(methyleneoxy)]bisethanol involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions under controlled conditions to produce the compound in larger quantities.
Chemical Reactions Analysis
2,2’-[(2-Undecyloxazol-4(5H)-ylidene)bis(methyleneoxy)]bisethanol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,2’-[(2-Undecyloxazol-4(5H)-ylidene)bis(methyleneoxy)]bisethanol has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is used in biochemical studies to investigate the interactions between small molecules and biological macromolecules.
Medicine: It is explored for its potential therapeutic properties, including its ability to modulate biological pathways.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2’-[(2-Undecyloxazol-4(5H)-ylidene)bis(methyleneoxy)]bisethanol involves its interaction with specific molecular targets and pathways. The oxazole ring and the bis(methyleneoxy)ethanol moieties play a crucial role in its binding to target molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
2,2’-[(2-Undecyloxazol-4(5H)-ylidene)bis(methyleneoxy)]bisethanol can be compared with other similar compounds, such as:
2,2’-[(2-Decyloxazol-4(5H)-ylidene)bis(methyleneoxy)]bisethanol: This compound has a similar structure but with a decyl group instead of an undecyl group.
2,2’-[(2-Dodecyloxazol-4(5H)-ylidene)bis(methyleneoxy)]bisethanol: This compound has a similar structure but with a dodecyl group instead of an undecyl group.
The uniqueness of 2,2’-[(2-Undecyloxazol-4(5H)-ylidene)bis(methyleneoxy)]bisethanol lies in its specific molecular structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
93841-72-6 |
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Molecular Formula |
C20H39NO5 |
Molecular Weight |
373.5 g/mol |
IUPAC Name |
2-[[4-(2-hydroxyethoxymethyl)-2-undecyl-5H-1,3-oxazol-4-yl]methoxy]ethanol |
InChI |
InChI=1S/C20H39NO5/c1-2-3-4-5-6-7-8-9-10-11-19-21-20(18-26-19,16-24-14-12-22)17-25-15-13-23/h22-23H,2-18H2,1H3 |
InChI Key |
LVTVNBZPWLZHIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1=NC(CO1)(COCCO)COCCO |
Origin of Product |
United States |
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